
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid
Vue d'ensemble
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as Boc-L-2-amino-3-(5-methylfuran-2-yl)propanoic acid, and it is a derivative of L-amino acid. The synthesis method of this compound involves the use of various reagents and solvents, which will be discussed in detail in
Mécanisme D'action
The mechanism of action of Boc-L-2-amino-3-(5-methylfuran-2-yl)propanoic acid is not well understood. However, it is believed that this compound can act as a substrate for various enzymes, including proteases and peptidases. This compound can also interact with various receptors and ion channels in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Boc-L-2-amino-3-(5-methylfuran-2-yl)propanoic acid has been shown to have various biochemical and physiological effects. This compound can act as an inhibitor of various enzymes, including proteases and peptidases. It can also modulate the activity of various receptors and ion channels in the body, leading to changes in cellular signaling and physiological responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Boc-L-2-amino-3-(5-methylfuran-2-yl)propanoic acid in lab experiments is its versatility as a building block for the synthesis of peptides and peptidomimetics. This compound is also relatively easy to synthesize, making it readily available for use in various research applications. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of Boc-L-2-amino-3-(5-methylfuran-2-yl)propanoic acid. One of the main areas of research is in the development of new drugs targeting various diseases, including cancer and infectious diseases. This compound can also be used as a tool for studying various cellular processes, including protein-protein interactions and enzymatic activity. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various research fields.
Applications De Recherche Scientifique
Boc-L-2-amino-3-(5-methylfuran-2-yl)propanoic acid has been used in various scientific research applications. One of the main applications is in the field of medicinal chemistry, where it has been used as a building block for the synthesis of peptides and peptidomimetics. This compound has also been used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Propriétés
IUPAC Name |
(2S)-3-(5-methylfuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-8-5-6-9(18-8)7-10(11(15)16)14-12(17)19-13(2,3)4/h5-6,10H,7H2,1-4H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESYWURYNBRIGZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid](/img/structure/B3327656.png)
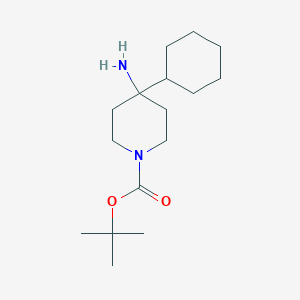
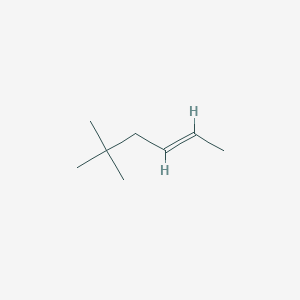
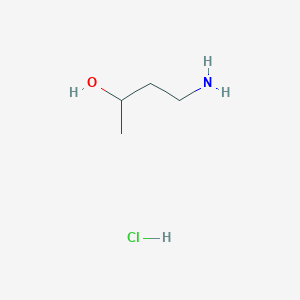


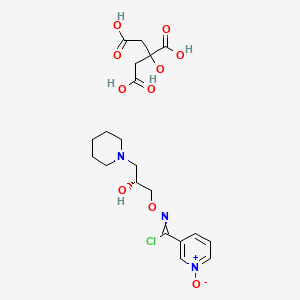
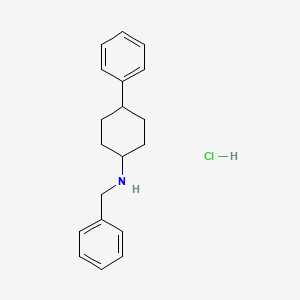

![1,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3327710.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B3327714.png)